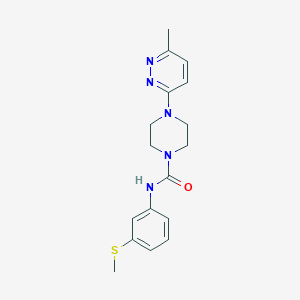

![molecular formula C17H17NO4 B3015583 2-[(3-Methoxybenzoyl)amino]-3-phenylpropanoic acid CAS No. 1007920-78-6](/img/structure/B3015583.png)

2-[(3-Methoxybenzoyl)amino]-3-phenylpropanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

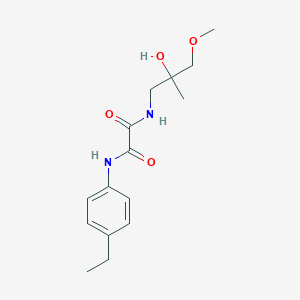

2-[(3-Methoxybenzoyl)amino]-3-phenylpropanoic acid is a chemical compound . It is also known as N-3-methoxybenzoylglycine . The molecular formula of this compound is C10H11NO4 .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, the chlorination of vanillic acid has been carried out by refluxing with thionyl chloride to produce 4-hydroxy-3-methoxybenzoyl chloride. This chloride was further treated with substituted amines in the presence of a base to produce corresponding amides .科学的研究の応用

Crystal and Molecular Structures

The study of crystal and molecular structures of 1,3,4-oxadiazol-2(3H)-thiones derived from 2-[(3-Methoxybenzoyl)amino]-3-phenylpropanoic acid shows variations in molecular packing arrangements due to the shape of the molecules. This research provides insight into the solid-state molecular packing arrangement of such compounds (Khan, Ibrar, & Simpson, 2014).

Chiral Discrimination in Complexation

Research on complexation involving similar compounds, like (RS)-2-phenylpropanoic acids, highlights the chiral discrimination capabilities in chemical reactions, useful in understanding molecular interactions in pharmaceuticals and other applications (Brown et al., 1993).

Fluorescence Derivatization

The development of fluorescent derivatization reagents, related to this compound, offers advancements in chromatography, especially in fluorescence detection techniques, enhancing the capabilities in analytical chemistry (Tsuruta & Kohashi, 1987).

Lanthanoid Complexation

Studies on the complexation of lanthanoid(III) with substituted benzoic and phenylacetic acids, including compounds similar to this compound, contribute to the understanding of metal-ion coordination chemistry, relevant in fields like material science and medicinal chemistry (Hasegawa et al., 1989).

Synthesis of Oligodeoxyribonucleotide

The use of 3-methoxy-4-phenoxybenzoyl group, related to the compound , for amino protection in the synthesis of oligodeoxyribonucleotide, shows its application in genetic research and biotechnology, advancing the techniques in nucleic acid synthesis (Mishra & Misra, 1986).

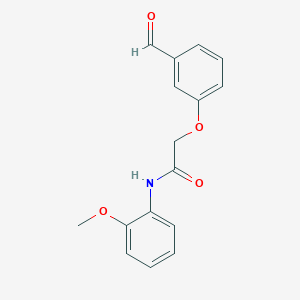

Bioactive Phenyl Ether Derivatives

Research on phenyl ether derivatives, similar to this compound, from marine-derived fungi, contributes to the discovery of new compounds with potential therapeutic applications, especially in antioxidant and antimicrobial activities (Xu et al., 2017).

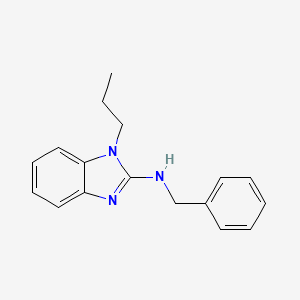

Enantioselective Synthesis

The enantioselective synthesis of 2-substituted 3-aminopropanoic acid derivatives, which includes analogues of aromatic amino acids, demonstrates the potential of these compounds in designing specific pharmaceutical agents and in understanding stereochemistry in organic synthesis (Arvanitis et al., 1998).

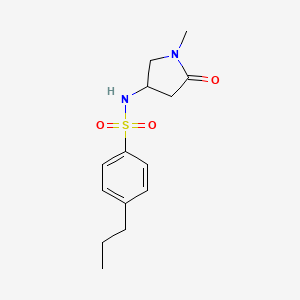

Carboxypeptidase A Inhibition

Studies on the inhibition of carboxypeptidase A by substrate analogues, including compounds structurally related to this compound, contribute to understanding enzyme mechanisms and developing enzyme inhibitors for therapeutic purposes (Galardy & Kortylewicz, 1984).

特性

IUPAC Name |

2-[(3-methoxybenzoyl)amino]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c1-22-14-9-5-8-13(11-14)16(19)18-15(17(20)21)10-12-6-3-2-4-7-12/h2-9,11,15H,10H2,1H3,(H,18,19)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSGSEPUHFILJJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,6-dichloro-N-[2-(1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]pyridine-2-carboxamide](/img/structure/B3015500.png)

![N-(1,3-benzodioxol-5-yl)-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B3015506.png)

![7-ethoxy-3-[5-(2-furanyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]-1H-quinolin-2-one](/img/structure/B3015507.png)

![6-(butylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B3015508.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(pyridin-4-yl)acetamide](/img/structure/B3015516.png)

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B3015521.png)